
Gestrinone
Vue d'ensemble
Description
Gestrinone est une hormone stéroïdienne synthétique appartenant au groupe de la 19-nortestostérone. Elle est principalement utilisée dans le traitement de l'endométriose, une affection caractérisée par la croissance de tissu semblable à la muqueuse de l'utérus en dehors de celui-ci . This compound présente un éventail d'activités hormonales, notamment des propriétés anti-œstrogéniques, anti-progestatives et androgènes .
Applications De Recherche Scientifique
Efficacy in Endometriosis Treatment
Gestrinone has been studied extensively for its role in managing endometriosis, a chronic condition characterized by the growth of endometrial tissue outside the uterus. Key findings include:
- Symptom Relief : Studies indicate that this compound significantly alleviates dysmenorrhea and pelvic pain. A systematic review involving 1,286 women demonstrated that this compound led to a notable decrease in endometriosis scores post-treatment, with significant improvements observed in pain relief metrics .
- Pregnancy Rates : Women treated with this compound exhibited increased pregnancy rates compared to those receiving other treatments like danazol or leuprolide acetate. The literature suggests that this compound may enhance fertility outcomes in patients with endometriosis .
- Comparison with Other Treatments : In comparative studies, this compound has shown similar or superior efficacy to traditional treatments for endometriosis, such as danazol and leuprolide acetate. However, the quality of evidence is often noted as low or unclear due to limited sample sizes and study designs .
Case Studies and Clinical Trials
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
These studies highlight the potential of this compound not only as an effective treatment for endometriosis but also as a safer alternative concerning bone health compared to other hormonal therapies.
Hormonal Applications Beyond Endometriosis
This compound's applications extend beyond endometriosis:
- Menopausal Symptoms : There is emerging interest in using this compound for managing menopausal symptoms due to its ability to induce endometrial atrophy .
- Lipedema and Sarcopenia : Preliminary research suggests potential benefits in treating lipedema and sarcopenia, although more extensive studies are required to confirm these findings .
Safety Profile and Side Effects
While this compound is generally well-tolerated, common side effects include:
- Acne
- Seborrhea
- Possible transient changes in breast size
Most side effects reported are mild and similar to those associated with other progestins . Long-term safety data remain limited, necessitating further research to establish a comprehensive safety profile.
Mécanisme D'action
Target of Action
Gestrinone, a synthetic steroidal hormone, primarily targets the hypothalamic-pituitary axis and endometrium . It interacts with androgen , progesterone , and estrogen receptors . These receptors play a crucial role in regulating reproductive functions and menstrual cycles.
Mode of Action
This compound exerts its effects by inhibiting the release of pituitary gonadotropins . It also has a direct effect on the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy . This is achieved through its anti-progesterone and anti-estrogen effects .
Biochemical Pathways
This compound affects several biochemical pathways. It has anti-estrogen and anti-gonadal properties, which can lead to increased concentrations of free testosterone , and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels .
Pharmacokinetics
It’s known that the drug is metabolized in the liver . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The action of this compound results in the atrophy of endometrial tissue , leading to the regression of endometriosis . It also induces endometrial atrophy and/or amenorrhea . These effects are due to its interaction with the androgen receptor, which also explains the androgenic side effects .
Action Environment
For instance, it’s advisable to monitor liver transaminases and cholesterol levels in hyperlipidemic patients, as well as glucose in diabetic patients .
Analyse Biochimique
Biochemical Properties
Gestrinone has moderate anti-estrogen and anti-gonadal properties . This can lead to increased concentrations of free testosterone, and decrease the level of sex hormone-binding globulin . It also suppresses the FSH and LH hormone peak levels and decreases the LH mean to reduce estrogen levels . Furthermore, this compound has a direct effect on the endometrium and ectopic endometrial receptors .
Cellular Effects
This compound exerts significant therapeutic effects in the treatment of endometriosis . It induces endometrial atrophy and/or amenorrhea . It relieves dysmenorrhea, pelvic pain, and morphologic response in the ovary . It can also cause side effects such as acne and seborrhea .
Molecular Mechanism
This compound has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems . In addition, it has moderate agonist activity on prostatic androgen receptors in vitro .
Dosage Effects in Animal Models
In animal models, this compound has shown to suppress the growth of uterine leiomyomas . It inhibits not only the protein expression of ER and PR, but also c-Src and the autophosphorylation of c-Src in the guinea pig leiomyoma model .
Transport and Distribution
This compound is bound to albumin in the circulation . It is metabolized in the liver mainly by hydroxylation . The elimination half-life of this compound is 27.3 hours . The medication is excreted in urine and bile .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Gestrinone est synthétisée par une série de réactions chimiques à partir de l'œstrone. Les étapes clés impliquent l'introduction de groupes éthynyle et éthyle à des positions spécifiques sur le noyau stéroïdien. La voie de synthèse comprend généralement :
Éthynylation : Introduction d'un groupe éthynyle en position 17α.
Éthylation : Addition d'un groupe éthyle en position 13β.
Hydroxylation : Introduction d'un groupe hydroxyle en position 17β.
Méthodes de Production Industrielle
La production industrielle de this compound implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'hydrogénation catalytique et des conditions de réaction contrôlées pour éviter les réactions secondaires indésirables .
Analyse Des Réactions Chimiques
Types de Réactions
Gestrinone subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en cétones.
Réduction : Hydrogénation des doubles liaisons.
Substitution : Remplacement des groupes fonctionnels par d'autres.
Réactifs et Conditions Courants
Oxydation : Réactifs comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Catalyseurs tels que le palladium sur carbone sous atmosphère d'hydrogène.
Substitution : Réactifs comme les halogénoalcanes ou les chlorures d'acyle.
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés, cétonisés et substitués de la this compound .
Applications de la Recherche Scientifique
This compound a des applications diverses dans la recherche scientifique :
Chimie : Utilisée comme composé de référence dans les études de chimie des stéroïdes.
Biologie : Étudiée pour ses effets sur les récepteurs hormonaux et les voies cellulaires.
Médecine : Principalement utilisée dans le traitement de l'endométriose et a fait l'objet d'études pour son potentiel dans le traitement des fibromes utérins et des saignements menstruels abondants
Industrie : Utilisée dans le développement de thérapies hormonales et de contraceptifs.
Mécanisme d'Action
This compound exerce ses effets par le biais de multiples voies :
Activité hormonale : Agit comme un anti-œstrogène, un anti-progestatif et un faible androgène.
Cibles moléculaires : Se lie aux récepteurs des œstrogènes et de la progestérone, inhibant leur activité.
Voies impliquées : Supprime la libération de gonadotrophines, conduisant à une diminution des taux d'œstrogènes et à une atrophie de l'endomètre
Comparaison Avec Des Composés Similaires
Gestrinone est similaire à d'autres stéroïdes synthétiques comme le danazol et la mifépristone, mais possède des propriétés uniques :
Mifépristone : Les deux ont des propriétés anti-progestatives, mais this compound présente également une faible activité androgénique.
Liste des Composés Similaires
- Danazol
- Mifépristone
- Noréthistérone
Activité Biologique
Gestrinone is a synthetic steroidal hormone with notable biological activities, primarily recognized for its use in treating endometriosis. Its pharmacological profile includes androgenic , anti-estrogenic , and anti-progestogenic properties, making it a versatile agent in gynecological therapies.
This compound exhibits a complex mechanism of action involving multiple hormone receptors:
- Progesterone Receptors : It acts as a weak agonist in certain tissues (e.g., rabbit endometrium) and as an antagonist in others, influencing reproductive functions.
- Androgen Receptors : Moderate agonist activity has been noted, particularly in prostatic tissues, which can affect androgen-dependent conditions.
- Estrogen Receptors : this compound shows both agonistic and antagonistic properties, with enhanced anti-estrogenic effects due to enzymatic actions on estrogen metabolism.
- Glucocorticoid and Gonadotropin-Releasing Hormone Receptors : It also antagonizes these receptors, contributing to its therapeutic effects in endometriosis and other estrogen-dependent disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 30% oral bioavailability.
- Volume of Distribution : 67 L.
- Half-Life : About 24 hours.
- Metabolism : Primarily occurs in the liver through hydroxylation, leading to active but weaker metabolites.
- Excretion : Roughly 40-45% is eliminated via urine and 30-35% via feces .
Endometriosis Treatment
Numerous studies have evaluated the efficacy of this compound in managing endometriosis:
- A double-blind randomized controlled trial demonstrated that none of the patients treated with this compound experienced disease deterioration compared to 47% in the placebo group (p = 0.002). Furthermore, significant improvement was reported in the this compound group (p = 0.004) .
Study Type | Participants | Treatment | Results |
---|---|---|---|
Randomized Controlled Trial | 36 (18 this compound, 18 placebo) | This compound vs. placebo | Significant improvement in endometriosis symptoms with this compound |
Dose Comparison Study | 12 (6 per dose) | This compound 1.25 mg vs. 2.5 mg twice weekly | Mean endometriosis score decreased significantly post-treatment |
Anti-Cancer Activity
This compound has also been investigated for its anti-cancer properties:
- Preclinical studies on breast cancer cell lines (MDA-MB-231) indicated a concentration-dependent reduction in cell viability, suggesting potential as an adjunctive treatment for certain malignancies .
Side Effects and Considerations
While this compound is effective, it is associated with side effects due to its androgenic activity:
Propriétés
IUPAC Name |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-ANULTFPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023094 | |
Record name | Gestrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gestrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Gestrinone has weak agonist activity on progesterone receptors in the rabbit endometrium and progesterone antagonist activity in various other pharmacological test systems. In addition, it has moderate agonist activity on prostatic androgen receptors in vitro. In several in vivo experiments, this activity was found to be low. The primary action of gestrinone is on the hypothalamic-pituitary axis where it inhibits gonadotrophin release with a weak inhibitory effect on its synthesis. It also possesses anti-estrogen activity. The suppression of the ovular gonadotrophin peak is observed after the first month of treatment; the resulting decline in ovarian hormone secretion rapidly leads to endometrial atrophy. Aside from its central action, gestrinone also has anti-progesterone activity on cell receptors in both endometrium and extra-uterine ectopic implants. Gestrinone has no direct estrogen and/or uterotrophic effects. A study was done to examine the efficacy of gestrinone in emergency contraception. The data from the study suggest that the mechanism of action of gestrinone used for the purposes of emergency contraception is likely the inhibition of implantation by acting on the endometrium as opposed to the inhibition of ovulation. | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
16320-04-0 | |
Record name | Gestrinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestrinone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gestrinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gestrinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-152 | |
Record name | Gestrinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11619 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.